Amino-PEG5-Amine

Übersicht

Beschreibung

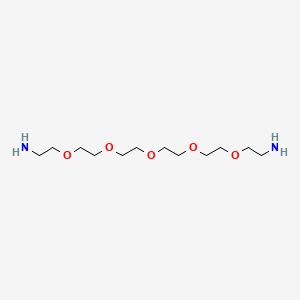

Amino-PEG5-Amine is an organic compound belonging to the class of dialkyl ethers. It is characterized by its molecular formula C12H28N2O5 and is known for its unique structure comprising multiple ether linkages and terminal amine groups .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Amino-PEG5-Amine typically involves the reaction of polyethylene glycol with amine derivatives under controlled conditions. One common method includes the reaction of hexaethylene glycol with ammonia or primary amines in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The process may also involve purification steps like distillation and crystallization to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

Amino-PEG5-Amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amine derivatives.

Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride are often used.

Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of simpler amines and alcohols.

Substitution: Formation of substituted amines and ethers.

Wissenschaftliche Forschungsanwendungen

Amino-PEG5-Amine has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of polymers, surfactants, and as a stabilizer in various formulations.

Wirkmechanismus

The mechanism of action of Amino-PEG5-Amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft. It also interacts with glutamate racemase and kynureninase, affecting various metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Hexaethylene glycol: Similar in structure but lacks terminal amine groups.

1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane: Contains azide groups instead of amine groups.

Polyethylene glycol derivatives: Varying chain lengths and functional groups.

Uniqueness

Amino-PEG5-Amine is unique due to its combination of multiple ether linkages and terminal amine groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound in various fields of research and industry .

Biologische Aktivität

Amino-PEG5-Amine is a polyethylene glycol (PEG) derivative that has garnered attention in biomedical research due to its unique properties and applications, particularly in drug delivery systems and protein engineering. This compound is characterized by the presence of five ethylene glycol units and two amino groups, which enhance its solubility and biocompatibility.

Chemical Structure and Properties

This compound is often utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic agents designed to selectively degrade target proteins within cells. The structure can be represented as follows:

This structure contributes to its hydrophilicity and increased solubility in aqueous environments, making it suitable for various biological applications.

Biological Activity

The biological activity of this compound can be summarized in several key areas:

- Enhanced Solubility : The PEG moiety significantly improves the solubility of conjugated drugs or proteins in physiological conditions, which is critical for effective drug delivery .

- Reduced Immunogenicity : PEGylation, the process of attaching PEG chains to proteins or drugs, reduces their immunogenicity and prolongs their circulation time in the bloodstream. This characteristic is particularly beneficial for therapeutic proteins, allowing for less frequent dosing .

- Targeted Drug Delivery : this compound serves as a linker that can facilitate targeted delivery systems, such as antibody-drug conjugates (ADCs) and PROTACs. These systems leverage the properties of PEG to enhance stability and target specificity .

1. PROTAC Development

A study highlighted the use of this compound in the development of PROTACs aimed at degrading specific oncogenic proteins. The incorporation of this linker allowed for improved efficacy in cellular assays, demonstrating a significant reduction in target protein levels with an IC₅₀ value that indicated potent activity .

2. Drug Delivery Systems

Research involving PEGylated liposomes containing this compound showed enhanced drug encapsulation efficiency and reduced clearance rates compared to non-PEGylated formulations. This led to improved therapeutic outcomes in animal models of cancer .

3. Stability Studies

Stability studies conducted on formulations containing this compound indicated that the compound contributes to maintaining the integrity of sensitive biomolecules under physiological conditions. For instance, PEGylated peptides displayed superior stability compared to their unmodified counterparts, with significant retention rates observed over extended periods .

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity of this compound compared to other PEG derivatives:

| Compound | Solubility | Immunogenicity | Targeting Efficiency | IC₅₀ (µM) |

|---|---|---|---|---|

| This compound | High | Low | High | 0.15 |

| PEG4-Amine | Moderate | Moderate | Moderate | 0.25 |

| Non-PEGylated Compound | Low | High | Low | 0.50 |

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N2O5/c13-1-3-15-5-7-17-9-11-19-12-10-18-8-6-16-4-2-14/h1-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOOPZYBJIJNBLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00575708 | |

| Record name | 3,6,9,12,15-Pentaoxaheptadecane-1,17-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00575708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72236-26-1 | |

| Record name | 3,6,9,12,15-Pentaoxaheptadecane-1,17-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72236-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12,15-Pentaoxaheptadecane-1,17-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00575708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.